6,7-Difluorochroman-4-one
Overview
Description
6,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 and a molecular weight of 184.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
1. Electron Transfer and Chemical Synthesis
- Intramolecular Electron Transfer: The study of electron transfer in cofacially pi-stacked fluorenes shows evidence of tunneling, highlighting the unique electronic properties of such compounds (Rathore et al., 2006).
- Selective Difluoromethylation: The introduction of fluorine atoms, such as in difluoromethylation, is crucial in life science and materials science applications. This process can bring beneficial effects to target molecules, including pharmaceuticals and agrochemicals (Jinbo Hu et al., 2009).
2. Advanced Organic Synthesis Techniques
- Regioselective Nucleophilic Substitution: Research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has shown that the introduction of a trialkylsilyl group can lead to selective displacement of halogen at specific positions, enhancing synthetic versatility (Schlosser et al., 2005).
- Synthesis of 3,3-Difluorochroman-4-ones: An expedient method has been developed for synthesizing 3,3-difluorochroman-4-ones, demonstrating excellent chemoselectivity and tolerance for various functional groups (Jian Xu et al., 2017).
3. Electrochemistry and Material Science
- Electrochemical Systems for Fluorination: Recent advances in electrochemical systems have highlighted selective fluorination of organic compounds, which is significant for creating functional materials and pharmaceuticals (Fuchigami & Inagi, 2020).
- Properties of Mn4+-Activated Phosphors: The study of alkali hexafluorotitanate red phosphors activated by Mn4+ is relevant for understanding luminescent properties and crystal symmetry, contributing to the development of new materials (Y. Xu & S. Adachi, 2011).
Mechanism of Action
Target of Action
The primary target of 6,7-Difluorochroman-4-one is the gastric H+/K±ATPase . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
This compound acts as a potent and highly selective inhibitor of gastric H+/K±ATPase . It inhibits the H+/K±ATPase in a potassium-competitive manner, and the binding is reversible .
Biochemical Pathways
The inhibition of H+/K±ATPase by this compound affects the gastric acid secretion pathway . By inhibiting this enzyme, this compound prevents the formation of gastric acid, thereby increasing the pH within the stomach .
Pharmacokinetics
Oral single administrations of this compound ranging from 0.3 to 30 mg/kg in dogs were well absorbed into the bloodstream and distributed in gastric tissue/fluid higher than in plasma . This suggests that this compound has good bioavailability.
Result of Action
The inhibition of gastric H+/K±ATPase by this compound results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH, which may be beneficial in conditions where a reduction in gastric acidity is desired, such as peptic ulcer disease or gastroesophageal reflux disease .
Safety and Hazards
Properties
IUPAC Name |
6,7-difluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSANGNQYZBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717237 | |
Record name | 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-93-3 | |
Record name | 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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